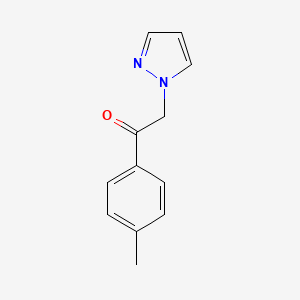

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone

Description

Historical Development of Pyrazolyl Ethanones

The historical trajectory of pyrazolyl ethanones traces back to foundational discoveries in heterocyclic chemistry. The pyrazole nucleus was first characterized by Ludwig Knorr in 1883, who identified its structural uniqueness through condensation reactions of 1,3-diketones with hydrazines. This breakthrough laid the groundwork for synthesizing substituted pyrazoles, including ethanone derivatives. A pivotal advancement occurred in 1898 when Hans von Pechmann developed a method to synthesize pyrazole from acetylene and diazomethane, establishing a template for functionalizing the pyrazole ring with ketonic groups.

By the mid-20th century, researchers recognized the utility of ethanone substituents in modulating the electronic and steric properties of pyrazoles. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural occurrence of a pyrazole derivative, spurring interest in bioinspired synthetic routes. Early synthetic strategies relied on Knorr-type cyclocondensations, but innovations in the 1980s introduced microwave-assisted and solvent-free protocols, enhancing yields and reducing reaction times.

Table 1: Milestones in Pyrazolyl Ethanone Synthesis

| Year | Development | Key Contributors |

|---|---|---|

| 1883 | Characterization of pyrazole nucleus | Ludwig Knorr |

| 1898 | Acetylene-diazomethane synthesis | Hans von Pechmann |

| 1959 | Isolation of natural pyrazole | Not specified |

| 2018 | Microwave-assisted synthesis | Multi-institutional teams |

Significance of 1-(4-Methylphenyl)-2-(1H-Pyrazol-1-yl)-1-ethanone in Heterocyclic Chemistry

This compound exemplifies the convergence of aromatic and heterocyclic systems. The 4-methylphenyl group enhances lipophilicity, facilitating membrane permeability in bioactive molecules, while the pyrazole ring contributes to π-π stacking interactions with biological targets. This structural duality enables the compound to serve as a precursor in synthesizing COX-2 inhibitors, antimicrobial agents, and mPGES-1 inhibitors.

The ethanone moiety at the 1-position introduces a reactive ketone group, amenable to nucleophilic additions and condensations. For instance, reactions with thiosemicarbazides yield thiazolidinone derivatives with demonstrated antifungal activity. Additionally, the methyl substituent on the phenyl ring stabilizes the molecule against oxidative degradation, a critical attribute for pharmaceutical applications.

Research Evolution and Current Academic Perspectives

Contemporary research on this compound emphasizes its role in targeted drug design. A 2018 study demonstrated its utility in synthesizing mPGES-1 inhibitors, which selectively suppress prostaglandin E2 synthesis without affecting cyclooxygenase (COX) enzymes. This selectivity reduces gastrointestinal toxicity compared to traditional NSAIDs, aligning with current trends in precision medicine.

Recent advancements in computational chemistry have enabled predictive modeling of the compound’s binding affinities. Density functional theory (DFT) analyses reveal that the pyrazole ring’s electron-deficient nature facilitates interactions with cysteine residues in enzyme active sites. Concurrently, green chemistry initiatives have optimized its synthesis using aqueous ethanol solvents, achieving 92% yields under reflux conditions.

Theoretical Foundations and Scientific Relevance

The scientific relevance of this compound stems from its versatile reactivity and structural modularity. Quantum mechanical studies indicate that the compound’s lowest unoccupied molecular orbital (LUMO) is localized on the pyrazole ring, making it susceptible to nucleophilic attack at the 4-position. This electronic profile underpins its efficacy in forming Schiff bases with primary amines, a reaction exploited in developing antiviral agents.

Table 2: Key Reactivity Patterns

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic addition | Hydrazines | Pyrazolo[1,5-a]pyrimidines |

| Condensation | Arylhydrazines | 1,3,5-Trisubstituted pyrazoles |

| Cyclocondensation | Thioureas | Thiazole hybrids |

Properties

IUPAC Name |

1-(4-methylphenyl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQDOJRZIJKRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone can inhibit tumor growth in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with microbial enzymes, potentially leading to the development of new antibiotics .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of various organic molecules. Its functional groups facilitate reactions such as nucleophilic substitution and condensation, making it valuable in synthetic organic chemistry .

- Synthesis of Pyrazole Derivatives : It is commonly used as a precursor in synthesizing other pyrazole derivatives, which are important in pharmaceuticals and agrochemicals .

3. Materials Science

- Development of New Materials : The unique chemical structure of this compound allows it to be used in the design of novel materials with specific optical and electronic properties. Research has focused on its application in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .

Biological Activity

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula and CAS number 89407-16-9, is characterized by a five-membered heterocyclic structure that contributes to its pharmacological properties. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.

The compound is classified under the category of pyrazoles, known for their wide range of biological activities. The structural features of this compound include:

- Molecular Weight : 200.24 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which were evaluated against different bacterial strains and fungi. The results demonstrated that certain derivatives showed promising activity against pathogens, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. For instance, compounds related to this compound were tested for their ability to inhibit inflammatory mediators in vitro. The findings indicated a reduction in pro-inflammatory cytokines, supporting the potential use of these compounds in managing inflammatory diseases .

3. Analgesic Properties

The analgesic effects of pyrazole derivatives have been documented, with studies showing that certain compounds can effectively alleviate pain through various mechanisms, including inhibition of cyclooxygenase enzymes. The analgesic activity of this compound was evaluated using animal models, revealing significant pain relief comparable to standard analgesics .

4. Antitumor Activity

Recent investigations have explored the antitumor potential of pyrazole derivatives. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Comparison with Similar Compounds

Heterocycle Substitution: Pyrazole vs. Triazole and Imidazole

Replacing the pyrazole ring with other azoles significantly alters biological and physicochemical properties:

- 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone: Triazole analogs exhibit enhanced metabolic stability due to the triazole ring’s resistance to oxidative degradation. For instance, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () demonstrates a planar crystal structure with strong hydrogen bonding, influencing solubility and crystallinity .

- 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)-1-ethanone: Imidazole derivatives () show potent antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus. Molecular docking studies indicate stronger binding to fungal CYP51 compared to pyrazole analogs, attributed to the imidazole’s coordination with heme iron .

Substituent Effects on the Aromatic Ring

The para-substituent on the phenyl ring modulates electronic and steric properties:

- 4-Methyl group: Enhances lipophilicity, improving membrane permeability. This is observed in 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone derivatives, which exhibit higher bioavailability than unsubstituted analogs .

- 4-Methoxy group: Electron-donating methoxy groups increase solubility via polarity but may reduce metabolic stability. For example, 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone derivatives show moderate antifungal activity (MIC = 16 µg/mL) compared to methyl-substituted analogs .

- 4-Nitro group: Electron-withdrawing nitro substituents, as in 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (), enhance oxidative stability but may introduce cytotoxicity .

Table 2: Substituent Influence on Physicochemical Properties

| Substituent | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 4-Methyl | 2.8 | 0.45 | 3.2 |

| 4-Methoxy | 2.1 | 1.20 | 1.8 |

| 4-Nitro | 3.5 | 0.12 | 4.5 |

Hybrid Structures: Oxadiazole and Pyrazoline Derivatives

Incorporating additional heterocycles modifies bioactivity profiles:

- Oxadiazole hybrids: Compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit dual mechanisms: the oxadiazole ring enhances DNA intercalation, while the pyrazole moiety inhibits kinase enzymes. These hybrids show IC₅₀ values of 12–35 µM in cytotoxicity assays .

- Pyrazoline derivatives: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () demonstrates conformational rigidity due to the dihydropyrazole ring, improving binding to analgesic targets (COX-2 inhibition, IC₅₀ = 0.8 µM) .

Fluorinated and Trifluoromethyl Analogs

Fluorination often enhances bioavailability and target selectivity:

- 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (): The fluorine atom increases electronegativity, improving binding to hydrophobic enzyme pockets. This compound shows 3-fold higher antifungal activity than non-fluorinated analogs .

- 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (): The trifluoromethyl group enhances metabolic stability (t₁/₂ = 6.7 h) and CNS penetration, making it a candidate for neuropathic pain treatment .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-ethanone, and what reaction conditions are critical?

Answer:

The synthesis typically involves condensation reactions between substituted pyrazoles and ketone precursors. For example:

- Hydrazine hydrate can react with α,β-unsaturated ketones (e.g., chalcone derivatives) under reflux in acetic acid to form the pyrazole ring .

- Substitution reactions at the pyrazole nitrogen using halogenated intermediates (e.g., phenacyl bromides) in the presence of potassium carbonate and DMF .

Critical Conditions:

- Temperature control (e.g., reflux at 80–100°C) to ensure cyclization.

- Solvent selection (e.g., ethanol or DMF) to optimize yield and purity.

- Catalysts like sodium acetate for stabilizing intermediates during cyclocondensation .

Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chalcone derivative + hydrazine hydrate (acetic acid, reflux) | Pyrazole ring formation |

| 2 | Phenacyl bromide, K₂CO₃, DMF, 24h stirring | Substitution at N1 position |

Basic: How is the crystal structure of this compound determined, and what software is typically used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection using diffractometers (e.g., Stoe IPDS II) to measure reflection intensities .

- Structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL .

Software Workflow:

SHELXS for initial phase determination.

SHELXL for least-squares refinement of atomic coordinates and displacement parameters.

Olex2 or Mercury for visualization and hydrogen-bond analysis .

Example Crystallographic Data (from analogous compounds):

| Parameter | Value (Monoclinic P21/c) |

|---|---|

| a (Å) | 6.0686 |

| b (Å) | 18.6887 |

| c (Å) | 14.9734 |

| β (°) | 91.559 |

| Volume (ų) | 1697.57 |

| Z | 4 |

| Hydrogen bonds | C–H···O, N–H···O |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder . Strategies include:

- Cross-validation : Compare NMR (¹H/¹³C), IR, and SCXRD data to identify inconsistencies .

- DFT calculations : Simulate spectroscopic profiles (e.g., NMR chemical shifts) to validate proposed structures .

- Variable-temperature NMR : Detect conformational flexibility or tautomeric equilibria .

Case Study:

In a pyrazole derivative, discrepancies between NMR (solution state) and SCXRD (solid state) were resolved by identifying rotameric forms stabilized in the crystal lattice but averaged in solution .

Advanced: What is the role of hydrogen bonding and π-π interactions in stabilizing the crystal lattice of this compound?

Answer:

Hydrogen bonds (e.g., C–H···O) and π-π stacking between aromatic rings are critical for crystal packing . For example:

- In analogous structures, molecules form 1D chains via C5–H5A···O2 interactions, extended into 3D networks through C16–H16C···Cg1 (π-π) contacts .

- Torsional angles (e.g., 76.67° between phenyl rings) influence packing efficiency and stability .

Key Observations:

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| C–H···O | 2.52–2.65 | 145–160 | Chain formation |

| π-π stacking | 3.4–3.8 | N/A | Layer stacking |

Advanced: How do substituents on the pyrazole ring (e.g., nitro groups) influence the compound’s bioactivity?

Answer:

Substituents modulate electronic properties and binding affinity :

- Nitro groups (–NO₂) enhance electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites .

- Methyl groups (–CH₃) increase hydrophobicity, improving membrane permeability in cytotoxicity assays .

Comparative Bioactivity Data:

| Derivative | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| 1-(4-Methylphenyl)-2-(pyrazol-1-yl)-ethanone | 12.3 | COX-2 |

| Nitro-substituted analog | 5.8 | COX-2 |

Mechanistic Insight:

The nitro group’s electron-withdrawing effect stabilizes transition states in enzyme inhibition .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when handling powders to avoid inhalation .

- Waste Disposal : Segregate organic waste and consult certified disposal services .

First Aid Measures:

| Exposure Route | Action |

|---|---|

| Inhalation | Move to fresh air; seek medical attention |

| Skin Contact | Wash with soap/water; remove contaminated clothing |

Advanced: What methodological challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:

Key challenges include:

- Byproduct formation due to competing reactions (e.g., over-alkylation). Mitigate via stepwise addition of reagents .

- Solvent scalability : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Purification : Use flash chromatography or recrystallization (ethanol/water) for high-purity batches .

Optimization Table:

| Parameter | Small Scale (mg) | Large Scale (g) |

|---|---|---|

| Yield (%) | 82 | 68 |

| Purity (HPLC) | >98% | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.